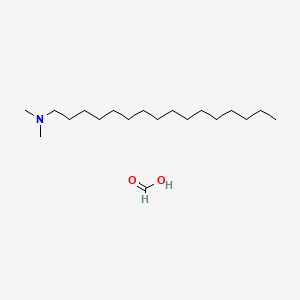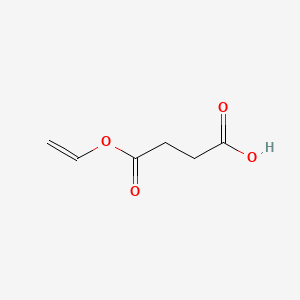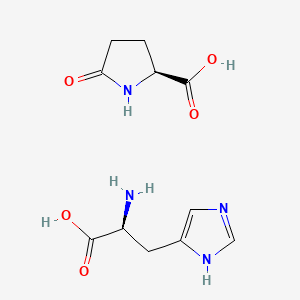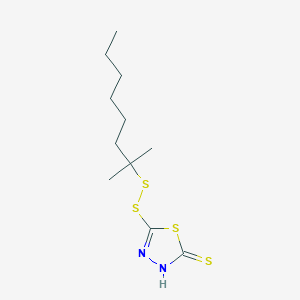
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- is a compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole derivatives typically involves the reaction of hydrazonoyl halides with various reagents. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine can yield 1,3,4-thiadiazole derivatives . The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for 1,3,4-thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects. The pathways involved may include the disruption of cellular processes and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole, 2,5-bis(tert-nonyldithio)-: This compound has similar structural features but different substituents, leading to variations in its chemical properties and applications.
1,3,4-Thiadiazole, 2,5-bis(tert-nonyldithio)-:
Uniqueness
1,3,4-Thiadiazole-2(3H)-thione, 5-(tert-nonyldithio)- is unique due to its specific substituents, which confer distinct chemical properties and reactivity. These unique features make it valuable for specific applications in scientific research and industry.
Propiedades
Número CAS |
97503-12-3 |
|---|---|
Fórmula molecular |
C11 H20N2S4 C11H20N2S4 |
Peso molecular |
308.6 g/mol |
Nombre IUPAC |
5-(2-methyloctan-2-yldisulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C11H20N2S4/c1-4-5-6-7-8-11(2,3)17-16-10-13-12-9(14)15-10/h4-8H2,1-3H3,(H,12,14) |
Clave InChI |
LFJYCZUCHIBVSG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)(C)SSC1=NNC(=S)S1 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


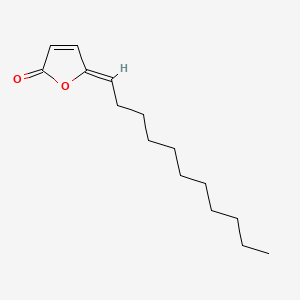
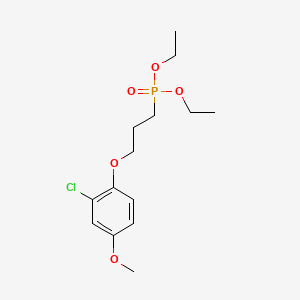
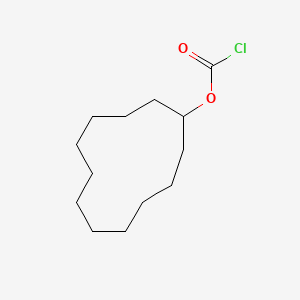
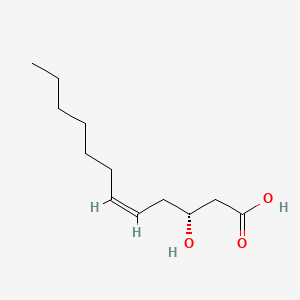


![2-[[4-(Morpholino)phenyl]azo]acetoacetanilide](/img/structure/B12664285.png)
